![molecular formula C17H11ClF3N7O B12162804 (4E)-4-({[2-chloro-5-(trifluoromethyl)phenyl]amino}methylidene)-5-methyl-2-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B12162804.png)
(4E)-4-({[2-chloro-5-(trifluoromethyl)phenyl]amino}methylidene)-5-methyl-2-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-2,4-dihydro-3H-pyrazol-3-one
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Overview
Description
The compound (4E)-4-({[2-chloro-5-(trifluoromethyl)phenyl]amino}methylidene)-5-methyl-2-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-2,4-dihydro-3H-pyrazol-3-one is a complex organic molecule with potential applications in various scientific fields. This compound features a unique structure that includes a triazolopyridazine ring, a pyrazolone core, and a substituted phenyl group, making it an interesting subject for chemical and pharmacological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-4-({[2-chloro-5-(trifluoromethyl)phenyl]amino}methylidene)-5-methyl-2-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-2,4-dihydro-3H-pyrazol-3-one typically involves multi-step organic reactions. One common approach includes:
Formation of the Triazolopyridazine Ring: This can be achieved by cyclization reactions involving appropriate precursors such as hydrazine derivatives and pyridazine carboxylic acids under acidic or basic conditions.
Synthesis of the Pyrazolone Core: The pyrazolone ring is often synthesized through the reaction of hydrazines with β-keto esters or diketones.
Coupling Reactions: The final step involves coupling the triazolopyridazine and pyrazolone intermediates with the substituted phenyl group. This can be done using palladium-catalyzed cross-coupling reactions or other suitable methods.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazolone core, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the nitro or carbonyl groups within the molecule, potentially yielding amines or alcohols.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nitrating agents, sulfonating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Medicinal Chemistry
The compound's structural features indicate potential biological activity , particularly in the realm of medicinal chemistry. The presence of the trifluoromethyl group and the chloro substituent on the aromatic ring enhances its reactivity and may influence its interactions with biological targets.
Potential Biological Activities
Research predicts that compounds with similar structures may exhibit:
- Antimicrobial properties : Due to their ability to disrupt microbial cell membranes.
- Analgesic effects : Similar to other chloro-substituted pyrazolones that have shown pain-relieving properties.
- Anticancer activity : Investigations into structurally related compounds have indicated potential efficacy against various cancer cell lines.
Synthesis and Characterization
The synthesis of this compound can be approached through several methods:
- Condensation reactions involving hydrazones and appropriate aldehydes or ketones.
- Microwave-assisted synthesis , which has been shown to enhance yields and reduce reaction times.
Characterization techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are crucial for confirming the structure and purity of the synthesized compound.
Pharmacological Studies
Interaction studies are vital for elucidating the mechanism of action of this compound. Techniques such as:
- Docking studies to predict binding affinities to target proteins.
- In vitro assays to evaluate biological activity against specific pathogens or cancer cell lines.
Case Studies and Research Findings
Several studies have explored compounds with similar structures, providing insights into their pharmacological profiles:
Compound Name | Structural Features | Biological Activity |
---|---|---|
5-Methylpyrazolone | Pyrazolone core | Antimicrobial |
4-Chloroantipyrine | Chloro-substituted pyrazolone | Analgesic |
Trifluoromethylphenyl derivatives | Aromatic ring with trifluoromethyl group | Diverse bioactivities |
These studies highlight the potential uniqueness of the target compound due to its combination of a tetrahydrothiophen moiety with a pyrazolone structure, which may confer distinct pharmacological properties not observed in other compounds listed.
Toxicity and Safety Profiles
Understanding the toxicity profiles of this compound is critical for its development as a pharmaceutical agent. Preliminary assessments using computational models can predict potential toxicity based on structural alerts. Further studies should include:
- Acute toxicity tests in animal models.
- Evaluation of chronic exposure effects.
Mechanism of Action
The mechanism by which (4E)-4-({[2-chloro-5-(trifluoromethyl)phenyl]amino}methylidene)-5-methyl-2-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-2,4-dihydro-3H-pyrazol-3-one exerts its effects would depend on its specific application. In a pharmacological context, it might interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity through binding interactions. The pathways involved could include signal transduction cascades, metabolic pathways, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
(4E)-4-({[2-chloro-5-(trifluoromethyl)phenyl]amino}methylidene)-5-methyl-2-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-2,4-dihydro-3H-pyrazol-3-one: shares similarities with other triazolopyridazine and pyrazolone derivatives.
Triazolopyridazine Derivatives: These compounds often exhibit similar biological activities and can be used in similar applications.
Pyrazolone Derivatives: Known for their anti-inflammatory and analgesic properties, these compounds are widely studied in medicinal chemistry.
Uniqueness
The uniqueness of this compound lies in its combined structural features, which may confer distinct chemical reactivity and biological activity compared to other similar compounds. This makes it a valuable subject for further research and development in various scientific fields.
Biological Activity
The compound (4E)-4-({[2-chloro-5-(trifluoromethyl)phenyl]amino}methylidene)-5-methyl-2-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-2,4-dihydro-3H-pyrazol-3-one is a complex organic molecule that exhibits significant potential for various biological activities. Its unique structural features, including a pyrazolone core and various substituents such as chloro and trifluoromethyl groups, suggest diverse pharmacological properties.
Structural Characteristics
The compound's structure can be broken down as follows:
- Core Structure : Pyrazolone
- Functional Groups :
- Chloro group (Cl)
- Trifluoromethyl group (CF₃)
- Triazole moiety
These features enhance the compound's reactivity and biological interactions.
Predicted Biological Activities
Using computer-aided prediction models like PASS (Prediction of Activity Spectra for Substances), several potential biological activities have been identified for this compound. These include:
- Antimicrobial Activity : Similar compounds have shown effectiveness against various bacterial and fungal strains.
- Cytotoxicity : The compound may exhibit cytotoxic effects against cancer cell lines, particularly due to the presence of the triazole and pyrazolone structures.
- Anti-inflammatory Properties : The structural analogs have demonstrated inhibition of cyclooxygenase (COX) enzymes, suggesting potential anti-inflammatory effects.
In Vitro Studies
Research has indicated that compounds with similar structures possess notable biological activities. For instance:
- Cytotoxicity Testing : Studies on derivatives of pyrazolone and triazole have shown varying degrees of cytotoxicity against human cancer cell lines. For example:
- Enzyme Inhibition : The inhibition of COX enzymes has been observed in related compounds. Preliminary data suggest that this compound may also inhibit COX activity, which is crucial for its anti-inflammatory potential. Specific IC₅₀ values are yet to be determined but are expected to align with those of structurally similar compounds .
Structure-Activity Relationship (SAR)
The SAR studies highlight the importance of specific functional groups in enhancing biological activity. For instance:
- The presence of electron-withdrawing groups like trifluoromethyl significantly increases the potency against certain biological targets.
Compound | Structural Features | Biological Activity |
---|---|---|
1. 5-Methylpyrazolone | Pyrazolone core | Antimicrobial |
2. 4-Chloroantipyrine | Chloro-substituted pyrazolone | Analgesic |
3. Trifluoromethylphenyl derivatives | Aromatic ring with trifluoromethyl group | Diverse bioactivities |
Case Studies
Several case studies have documented the biological activity of similar compounds:
- Triazole Derivatives : A study on triazole derivatives indicated that modifications at specific positions led to enhanced antifungal activity . The findings suggest that the incorporation of triazoles can lead to broad-spectrum antifungal agents.
- Cytotoxicity in Cancer Research : Research on related compounds has demonstrated their effectiveness in inhibiting tumor growth in various cancer cell lines, including cervical and bladder cancers . The mechanism often involves apoptosis induction and cell cycle arrest.
Properties
Molecular Formula |
C17H11ClF3N7O |
---|---|
Molecular Weight |
421.8 g/mol |
IUPAC Name |
4-[[2-chloro-5-(trifluoromethyl)phenyl]iminomethyl]-5-methyl-2-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1H-pyrazol-3-one |
InChI |
InChI=1S/C17H11ClF3N7O/c1-9-11(7-22-13-6-10(17(19,20)21)2-3-12(13)18)16(29)28(25-9)15-5-4-14-24-23-8-27(14)26-15/h2-8,25H,1H3 |
InChI Key |
OHWYZRPPESDFBF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N(N1)C2=NN3C=NN=C3C=C2)C=NC4=C(C=CC(=C4)C(F)(F)F)Cl |
Origin of Product |
United States |
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